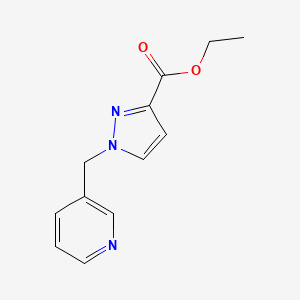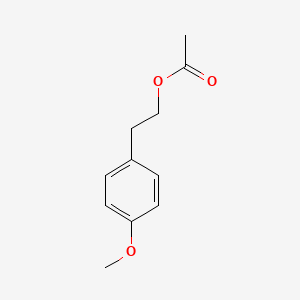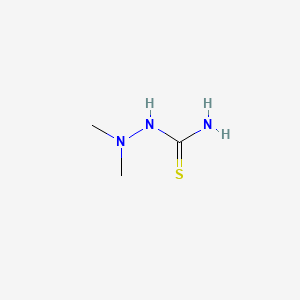
Dimethylaminothiourea
Overview
Description
Dimethylaminothiourea is an organosulfur compound with the chemical formula (CH₃)₂NCSNH₂. It is a derivative of thiourea, where two hydrogen atoms are replaced by methyl groups. This compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylaminothiourea can be synthesized through several methods. One common method involves the reaction of dimethylamine with carbon disulfide, followed by the addition of ammonia. The reaction typically occurs under mild conditions and yields this compound as a white crystalline solid.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where dimethylamine and carbon disulfide are reacted under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Dimethylaminothiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylaminosulfonic acid.
Reduction: It can be reduced to form dimethylamine and hydrogen sulfide.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Dimethylaminosulfonic acid.
Reduction: Dimethylamine and hydrogen sulfide.
Substitution: Various substituted thiourea derivatives depending on the reagents used.
Scientific Research Applications
Dimethylaminothiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Research has shown its potential use in developing drugs for treating diseases such as cancer and Alzheimer’s.
Industry: It is used in the production of dyes, photographic chemicals, and as a vulcanization accelerator in the rubber industry.
Mechanism of Action
The mechanism of action of dimethylaminothiourea involves its interaction with various molecular targets. It can bind to proteins containing thiol groups, leading to the formation of stable complexes. This interaction can inhibit the activity of enzymes and other proteins, thereby exerting its biological effects. Additionally, it can interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties.
Comparison with Similar Compounds
Dimethylaminothiourea can be compared with other thiourea derivatives such as:
Thiourea: The parent compound, which lacks the methyl groups present in this compound.
Ethylaminothiourea: Similar to this compound but with ethyl groups instead of methyl groups.
Phenylthiourea: Contains a phenyl group instead of the dimethylamino group.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other thiourea derivatives
Properties
IUPAC Name |
dimethylaminothiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S/c1-6(2)5-3(4)7/h1-2H3,(H3,4,5,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUJTISUCSKKBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30413189 | |
| Record name | Dimethylaminothiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2289-53-4 | |
| Record name | Dimethylaminothiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30413189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-chlorophenyl)methylideneamino]benzamide](/img/structure/B3049903.png)

![4-[(Bromomethyl)sulfonyl]morpholine](/img/structure/B3049907.png)

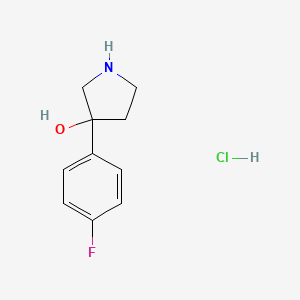
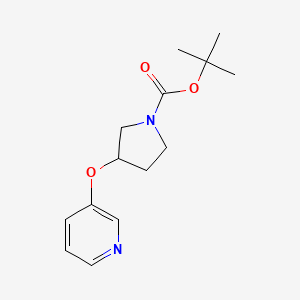

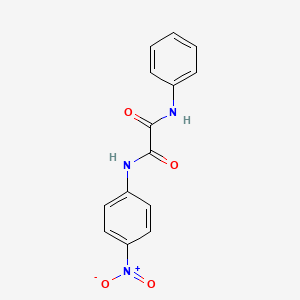
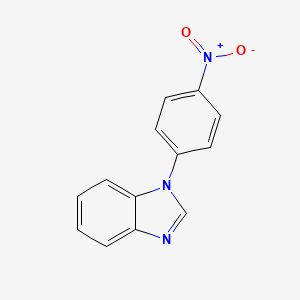
![7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B3049915.png)
